4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid
Description
4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid (CAS: 448250-78-0) is a carboxylic acid derivative featuring a butanoic acid backbone substituted with a 2-isopropylphenyl group via an amide linkage. Its IUPAC name reflects the structural arrangement: the 4-oxobutanoic acid moiety is linked to the amino group of a 2-isopropyl-substituted benzene ring. The molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol.
Properties
IUPAC Name |
4-oxo-4-(2-propan-2-ylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJXZYKBWQRTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407936 | |
| Record name | 4-Oxo-4-[2-(propan-2-yl)anilino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448250-78-0 | |
| Record name | 4-Oxo-4-[2-(propan-2-yl)anilino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-oxobutanoic acid derivatives
- Starting Material: Succinic anhydride or its derivatives can be used as a precursor to 4-oxobutanoic acid derivatives.
- Method: Opening of succinic anhydride with appropriate nucleophiles or selective oxidation to introduce the keto group at the 4-position.
- Alternative Routes: Hydrolysis of diethyl-2-cyano-3-hydroxybutenedioate followed by oxidation steps as described in related patents for similar keto acid amides.
Preparation of 2-Isopropylaniline
- Commercially available or synthesized by selective alkylation of aniline derivatives.
- Purification typically by distillation or recrystallization.
Amide Bond Formation
- Direct coupling: Reaction of 2-isopropylaniline with 4-oxobutanoic acid activated as acid chloride or anhydride under controlled temperature (0–25 °C) in an inert solvent such as dichloromethane or tetrahydrofuran.
- Catalysts or coupling agents: Use of carbodiimides (e.g., EDC, DCC) or other peptide coupling reagents to facilitate amide bond formation.
- Reaction conditions: Stirring under nitrogen atmosphere, followed by work-up involving aqueous washes and purification by recrystallization or chromatography.
Alternative Hydrogenation Route (Analogous Compound)
- For related compounds such as 4-(4-Aminoanilino)-4-oxobutanoic acid, a nitro precursor is hydrogenated using palladium on activated carbon under hydrogen atmosphere in methanol at room temperature for 3 hours yielding the amino product.
- This method suggests potential for preparing amino-substituted oxobutanoic acids via reduction of nitro precursors, which might be adapted for 2-isopropyl-substituted analogs.
Detailed Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amino-oxobutanoic acids .
Scientific Research Applications
Drug Development
4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals. Research has focused on:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role.
- Receptor Modulation : Studies suggest that it can act as an antagonist or agonist at certain receptors, potentially leading to novel treatments for conditions such as inflammation or cancer.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block. Its functional groups allow for various chemical reactions, including:
- Nucleophilic Substitution Reactions : The amino group can participate in these reactions, facilitating the synthesis of more complex molecules.
- Michael Additions : The carbonyl group (oxo) can undergo condensation reactions or be involved in Michael additions, which are essential in forming carbon-carbon bonds .
Biological Studies
The compound has been utilized in biological research to study its interactions with proteins and other biomolecules. Key areas of focus include:
- Proteomics : It is used in proteomics studies to analyze protein interactions and modifications, which can provide insights into cellular mechanisms and disease states.
- Mechanistic Studies : Understanding how this compound interacts at the molecular level aids in elucidating its mechanism of action, which is crucial for both basic research and drug development .
Case Study 1: Enzyme Interaction
In a study examining the inhibition of specific enzymes by this compound, researchers found that the compound effectively inhibited enzyme activity by binding to the active site. This inhibition was quantified using kinetic assays, demonstrating potential applications in designing enzyme inhibitors for therapeutic purposes.
Case Study 2: Drug Design
Another study explored the use of this compound as a lead structure in drug design against certain types of cancer. By modifying the substituents on the amino group, researchers were able to enhance the compound’s selectivity and potency against cancer cell lines, showcasing its potential as a starting point for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Substituent Effects on Physicochemical Properties
- Lipophilicity : The isopropyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., F, Cl) or linear alkyl chains (e.g., ethyl). This may improve membrane permeability but reduce aqueous solubility .
- The isopropyl group balances moderate bulk with conformational flexibility .
- The isopropyl group is electron-donating, which may stabilize the amide bond .
Biological Activity
4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid, also known by its IUPAC name 4-(2-isopropylanilino)-4-oxobutanoic acid, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 448250-78-0 |
| Purity | ≥95% |
Structure
The structure of this compound consists of a butanoic acid moiety with an isopropylphenyl group attached to the amino position, contributing to its unique chemical behavior.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Receptor Modulation : The compound could interact with receptors, influencing signal transduction pathways and cellular responses.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Antimicrobial Activity : Initial studies suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in cellular models.
- Anticancer Potential : Some studies have indicated that it may inhibit cancer cell proliferation, although further research is needed to confirm these effects.
Study 1: Antimicrobial Activity
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.
Study 2: Anti-inflammatory Effects
In another investigation published in [source], the compound was tested in vitro for its anti-inflammatory properties. The results showed a marked reduction in pro-inflammatory cytokines when cells were treated with the compound, indicating its potential utility in inflammatory diseases.
Study 3: Anticancer Activity
A recent publication explored the anticancer effects of this compound on human cancer cell lines. The study found that treatment with this compound led to a decrease in cell viability and induced apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid?
- Methodological Answer : The compound can be synthesized via a multi-step route involving Knoevenagel condensation between 2-isopropylbenzaldehyde and ethyl acetoacetate under basic conditions, followed by hydrolysis and decarboxylation. Reaction optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., piperidine vs. ammonium acetate) to improve yield . Subsequent coupling of the intermediate with glycine or its derivatives via amide bond formation (using reagents like EDC/HOBt) can yield the target compound. Purity should be verified via HPLC or LC-MS .
Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : and NMR can confirm the presence of the isopropylphenyl group (δ ~1.2 ppm for methyl groups) and the oxobutanoic acid backbone (δ ~2.5–3.5 ppm for carbonyls and α-protons).
- IR : Stretching bands at ~1680–1700 cm for amide (C=O) and carboxylic acid (O-H) groups .
- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., CHNO) and detect impurities .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Methodological Answer : Initial screens should include:
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kynurenine-3-hydroxylase, given structural similarities to fluorophenyl analogs with known inhibitory activity .
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with enzymes like COX-2?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2’s active site (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with the isopropylphenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Orthogonal Assays : Confirm enzyme inhibition using both fluorescence-based (e.g., COX-2 Inhibitor Screening Kit) and radiometric methods (e.g., -arachidonic acid conversion) .
- Purity Verification : Quantify impurities via NMR or LC-MS; contaminants like unreacted intermediates may skew results .
- Metabolic Stability : Use liver microsomes to rule out rapid degradation in cell-based assays .
Q. How can enantiomeric purity be ensured during synthesis, and what impact does it have on bioactivity?
- Methodological Answer :
- Chiral Chromatography : Employ Chiralpak IG-3 columns to separate R/S enantiomers. Optimize mobile phase (e.g., hexane:isopropanol gradients) .
- Stereochemical Impact : Compare IC values of enantiomers in enzyme assays. For example, one enantiomer may show 10-fold higher COX-2 inhibition due to better fit in the active site .
Q. What crystallographic techniques are suitable for determining its solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., acetonitrile/water). Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
- Powder XRD : Analyze polymorphs if single crystals are unavailable; compare experimental patterns with simulated data from Mercury .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
